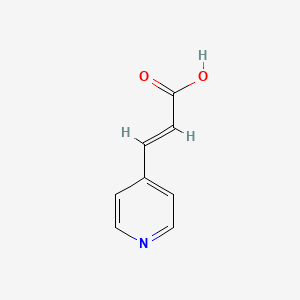

3-(4-Pyridyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYTINUCCRGDR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-79-1, 84228-93-3 | |

| Record name | 4-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-pyridyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-3-(pyridin-4-yl)acrylic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

Abstract

(E)-3-(pyridin-4-yl)acrylic acid is a pivotal intermediate in the development of pharmaceuticals and functional materials, owing to its unique structural combination of a pyridine ring and an acrylic acid moiety.[1] This guide provides an in-depth technical exploration of the primary synthetic methodologies for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the core chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols. The focus is on robust and efficient methods, primarily the Knoevenagel condensation, with comparative insights into other synthetic routes like the Heck and Perkin reactions.

Introduction: Significance and Structural Attributes

(E)-3-(pyridin-4-yl)acrylic acid, also known as 4-pyridylacrylic acid, possesses a planar structure characterized by an E-configuration across the carbon-carbon double bond.[2][3][4][5] This configuration is crucial for its chemical reactivity and its ability to form specific supramolecular structures through interactions like hydrogen bonding (O—H⋯N) and π–π stacking.[2][3][5] These properties make it a versatile building block in medicinal chemistry for creating complex heterocyclic scaffolds and in materials science for developing novel polymers and coordination complexes.[1] The successful synthesis of this compound with high purity and yield is therefore a critical first step in numerous research and development pipelines.

Primary Synthesis Route: The Knoevenagel Condensation

The Knoevenagel condensation, particularly its Doebner modification, stands as the most efficient and widely adopted method for synthesizing (E)-3-(pyridin-4-yl)acrylic acid. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]

Principle and Mechanism: The Doebner Modification

The Doebner modification specifically utilizes malonic acid as the active methylene compound and is typically carried out in pyridine, which acts as both the solvent and a basic catalyst, often with a catalytic amount of piperidine.[6][7] The reaction proceeds via a condensation-decarboxylation sequence to directly yield the α,β-unsaturated carboxylic acid.[7]

The mechanism unfolds as follows:

-

Carbanion Formation: A base (piperidine or pyridine) abstracts an acidic α-proton from malonic acid to form a reactive carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a pyridylidenemalonic acid.

-

Decarboxylation: Under the heat of the reaction, this intermediate readily loses carbon dioxide to yield the final product, (E)-3-(pyridin-4-yl)acrylic acid.

The use of malonic acid is advantageous because its methylene protons are sufficiently acidic to be removed by a mild base like pyridine, and the resulting dicarboxylic acid intermediate decarboxylates easily.[7][8]

Visualization: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Doebner-Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported to achieve a high yield (97.9%).[2][5]

Materials:

-

Pyridine-4-carbaldehyde (1 equivalent)

-

Malonic acid (1.5-2 equivalents)

-

Pyridine (solvent)

-

Piperidine (catalytic amount, ~0.1 equivalents)

-

37% Hydrochloric acid

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-4-carbaldehyde and malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically on a water bath or heating mantle) and maintain constant stirring for 3-4 hours.[2] The progress can be monitored by the evolution of CO2.[7]

-

Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath.

-

Acidification: Slowly add 37% hydrochloric acid dropwise to the cold mixture until the formation of a precipitate is complete. This step protonates the pyridine and precipitates the product, which is less soluble in the acidic aqueous medium.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of acetone to remove impurities.[2] Dry the product under vacuum to obtain the final crystalline solid.

Self-Validation: The success of this protocol relies on the complete consumption of the aldehyde, which can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be confirmed by measuring its melting point and using spectroscopic methods like NMR and IR. The characteristic E-configuration is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in ¹H NMR.

Performance Data

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Doebner-Knoevenagel | Pyridine/Piperidine | 3 hours | 97.9% | [2] |

| Doebner-Knoevenagel | Pyridine (trace) | 4 hours | ~95% (for cinnamic acid) | [9] |

| Microwave-Assisted | Alumina | Short | Good | [10] |

Alternative Synthesis Route: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling, offers a powerful alternative for forming the C-C double bond.[11] This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[11][12]

Principle and Mechanism

The reaction couples an unsaturated halide (e.g., 4-bromopyridine or 4-iodopyridine) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[11] Electron-withdrawing groups on the alkene, such as the carboxylic acid group in acrylic acid, enhance the reaction's efficiency.[11]

The catalytic cycle generally involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Coordination & Carbopalladation: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the C=C double bond and generating a Pd(II)-hydride species.

-

Reductive Elimination: The base neutralizes the generated H-X, and the Pd(II) species is reduced back to the active Pd(0) catalyst.

Visualization: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck Reaction.

Representative Experimental Protocol

Materials:

-

4-Bromopyridine or 4-Iodopyridine (1 equivalent)

-

Acrylic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

Triphenylphosphine (PPh₃, 2-10 mol%)

-

Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere: To a flask purged with an inert gas (e.g., Argon or Nitrogen), add the palladium catalyst, ligand, base, and solvent.

-

Reactant Addition: Add the 4-halopyridine and acrylic acid to the mixture.

-

Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring for several hours until TLC indicates completion.

-

Workup: Cool the reaction, filter off the catalyst and salts, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Causality: The choice of catalyst, ligand, and base is critical. Triphenylphosphine is a common ligand that stabilizes the palladium species.[11] The base is essential to neutralize the hydrohalic acid (HX) produced during the cycle and regenerate the Pd(0) catalyst.[11][12]

Other Synthetic Approaches

The Perkin Reaction

A classical method for synthesizing cinnamic acids, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base.[13][14] For this synthesis, pyridine-4-carbaldehyde would be reacted with acetic anhydride and sodium acetate.[13] While historically significant, this reaction often requires high temperatures (180 °C) and may give lower yields compared to the Doebner-Knoevenagel method.[9][15]

Comparative Analysis of Synthesis Methods

| Feature | Knoevenagel (Doebner) | Heck Reaction | Perkin Reaction |

| Starting Materials | Pyridine-4-carbaldehyde, Malonic Acid | 4-Halopyridine, Acrylic Acid | Pyridine-4-carbaldehyde, Acetic Anhydride |

| Key Reagents | Pyridine, Piperidine | Palladium Catalyst, Ligand, Base | Sodium Acetate |

| Typical Yield | Very High (>95%) | Good to Excellent (70-95%) | Moderate to Good (50-70%) |

| Reaction Conditions | Moderate (Reflux in Pyridine) | Moderate to High Temp., Inert atm. | High Temperature (180 °C) |

| Advantages | High yield, simple procedure, inexpensive reagents, direct product formation. | Broad substrate scope, high functional group tolerance. | Classical method, avoids toxic catalysts. |

| Disadvantages | Use of pyridine as solvent. | Cost and toxicity of palladium catalyst, need for inert atmosphere. | Harsh conditions, often lower yields. |

Conclusion

For the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, the Doebner modification of the Knoevenagel condensation is the superior method for laboratory and potential scale-up applications. It offers an exceptionally high yield, operational simplicity, and utilizes readily available, inexpensive starting materials.[2][9] While the Heck reaction provides a versatile alternative, the associated costs and handling requirements of the palladium catalyst make it less economical for this specific transformation. The Perkin reaction, though historically relevant, is largely superseded by the milder and more efficient Knoevenagel approach. Therefore, for researchers and drug development professionals requiring reliable access to high-purity (E)-3-(pyridin-4-yl)acrylic acid, the Doebner-Knoevenagel protocol is the most trustworthy and authoritative choice.

References

- A Comparative Guide to Cyanoacetic Acid and Malonic Acid in the Knoevenagel Condensation. Benchchem.

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, 2024.

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Kolb, K. E., Field, K. W., & Schatz, P. F. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. Available at: [Link]

-

General procedure for the synthesis of 4-pyridine carboxaldehyde analogues. ResearchGate. Available at: [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. ResearchGate. Available at: [Link]

-

Martin, W. B., & Kateley, L. J. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Available at: [Link]

-

Kwon, P.-S., et al. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Synthetic Communications. Available at: [Link]

-

Synthesis and Structural Characterization of 4-Pyridine-carboxaldehyde Nicotinoylhydrazone and its Complexes. Taylor & Francis Online. Available at: [Link]

-

The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science. Available at: [Link]

- A kind of synthetic method of 4 pyridine carboxaldehyde. Google Patents.

-

Florez-Muñoz, V., et al. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Available at: [Link]

- Preparation method for 4-pyridinecarboxaldehyde. Google Patents.

-

Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link]

-

Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link]

-

Heck reaction of aryl bromide with acrylic acid. ResearchGate. Available at: [Link]

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Available at: [Link]

-

Perkin reaction. Wikipedia. Available at: [Link]

-

Exploring Heterocyclic Chemistry with 3-(Pyridin-4-yl)acrylic Acid: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Perkin reaction.pdf. Slideshare. Available at: [Link]

-

Heck Reaction—State of the Art. MDPI. Available at: [Link]

-

Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. ResearchGate. Available at: [Link]

-

Perkin Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

-

The Perkin Reaction and Related Reactions. Organic Reactions. Available at: [Link]

-

Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. ResearchGate. Available at: [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives. MDPI. Available at: [Link]

-

Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

Perkin reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. National Institutes of Health. Available at: [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Available at: [Link]

-

Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. Available at: [Link]

-

Doebner–von Miller reaction. ResearchGate. Available at: [Link]

-

Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

- 10. tandfonline.com [tandfonline.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 13. Perkin reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Pyridyl)acrylic Acid

Introduction

3-(4-Pyridyl)acrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its structure features a pyridine ring linked to an acrylic acid moiety, rendering it a valuable bifunctional molecule in synthetic chemistry. This compound serves as a critical building block, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the pyridine nitrogen and the carboxylate group can coordinate to metal centers.[2][3] The trans-configuration of the alkene is the thermodynamically stable and commonly synthesized isomer.[3]

A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and understand its behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental data.

Molecular Structure and Key Features

The structural characteristics of this compound dictate its spectroscopic signature. The key features include a carboxylic acid group, a trans-disubstituted alkene (vinyl group), and a 4-substituted pyridine ring.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the compound's good solubility and its ability to allow observation of the acidic carboxylic proton.[4]

Table 1: Typical ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₐ | ~ 8.60 | Doublet (d) | ~ 6.0 | 2H | Pyridine (ortho to N) |

| Hᵦ | ~ 7.45 | Doublet (d) | ~ 6.0 | 2H | Pyridine (meta to N) |

| Hₓ | ~ 7.60 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-Py) |

| Hᵧ | ~ 6.50 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-COOH) |

| H-acid | > 12.0 | Broad Singlet (br s) | - | 1H | Carboxylic Acid (-COOH) |

Note: Chemical shifts are approximate and can vary based on concentration and exact sample conditions. Data is synthesized based on typical values for 4-substituted pyridines and trans-acrylic acids.[5][6][7]

Expertise & Interpretation:

-

Pyridine Protons (Hₐ, Hᵦ): The pyridine ring exhibits a characteristic AA'XX' system. The protons ortho to the electron-withdrawing nitrogen atom (Hₐ) are deshielded and appear further downfield compared to the meta protons (Hᵦ).[6]

-

Vinyl Protons (Hₓ, Hᵧ): The two vinyl protons are chemically non-equivalent and split each other into doublets. The large coupling constant (J ≈ 16 Hz) is diagnostic of a trans (E) configuration about the double bond, a key structural confirmation.[2][3] The proton adjacent to the pyridine ring (Hₓ) is typically further downfield than the proton adjacent to the carbonyl group (Hᵧ).

-

Carboxylic Acid Proton (H-acid): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very low field (>12 ppm). Its broadness is due to chemical exchange and hydrogen bonding with the solvent (DMSO).

Caption: Correlation of proton environments to their respective ¹H NMR signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~ 167 |

| C (ortho to N in Py) | ~ 151 |

| C (meta to N in Py) | ~ 122 |

| C (para to N in Py, attached to alkene) | ~ 142 |

| =CH (alpha to COOH) | ~ 120 |

| =CH (beta to COOH) | ~ 145 |

Note: These are predicted values based on standard chemical shift ranges and data from similar structures like acrylic acid and pyridines.[8][9]

Expertise & Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield (~167 ppm).

-

Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The carbon atom directly attached to the nitrogen is the most deshielded within the ring system.

-

Alkene Carbons: The two alkene carbons are found between 120 and 145 ppm. The β-carbon (attached to the pyridine ring) is generally more deshielded than the α-carbon (attached to the carbonyl group).

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a pipette.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~ 3050 | Medium | C-H stretch | Aromatic & Vinyl |

| ~ 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~ 1640 | Strong | C=C stretch | Alkene |

| ~ 1600, 1560 | Medium | C=C, C=N stretch | Pyridine Ring |

| ~ 1420 | Medium | C-O-H in-plane bend | Carboxylic Acid |

| ~ 1300 | Strong | C-O stretch | Carboxylic Acid |

| ~ 980 | Strong | =C-H out-of-plane bend | trans-Alkene |

Note: Peak positions are approximate. Data synthesized from characteristic group frequencies.[10][11][12]

Expertise & Interpretation:

-

O-H Stretch: The most prominent feature is the extremely broad absorption band from 3400 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. Its position suggests the presence of hydrogen bonding, typical for carboxylic acids in the solid state.

-

C=C Stretches: The alkene C=C stretch appears around 1640 cm⁻¹, while the pyridine ring stretches are observed near 1600 cm⁻¹.[13]

-

trans-Alkene Bend: A strong absorption near 980 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the ¹H NMR data.

Experimental Protocol: KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

The molecular formula C₈H₇NO₂ gives an exact mass of 149.0477 g/mol .[1]

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 149 | Molecular Ion [M]⁺ | [C₈H₇NO₂]⁺ |

| 132 | [M - OH]⁺ | [C₈H₆NO]⁺ |

| 104 | [M - COOH]⁺ | [C₇H₆N]⁺ |

| 78 | Pyridine radical cation | [C₅H₄N]⁺ |

| 51 | [C₄H₃]⁺ |

Source: Data derived from the NIST Chemistry WebBook.[14]

Expertise & Interpretation:

-

Molecular Ion Peak: The peak at m/z 149 confirms the molecular weight of the compound. This is typically the parent peak in the spectrum.

-

Primary Fragmentation: Common initial fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to give the acylium ion at m/z 132, and the loss of the entire carboxyl group (•COOH, 45 Da) to yield the fragment at m/z 104.

-

Further Fragmentation: The fragment at m/z 104 can further cleave to produce the stable pyridine radical cation at m/z 78. Subsequent fragmentation of the pyridine ring can lead to smaller fragments like the one observed at m/z 51.

Caption: Simplified major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and complementary characterization of this compound. ¹H NMR confirms the trans-alkene geometry and the substitution pattern of the pyridine ring. ¹³C NMR elucidates the complete carbon skeleton. IR spectroscopy identifies all key functional groups, notably the carboxylic acid and the trans-alkene. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. These analytical techniques, when used in concert, provide researchers with the necessary tools to confirm the identity and purity of this compound, ensuring its suitability for downstream applications in materials science and drug development.

References

-

Wiley-VCH. (2007). Supporting Information for Self-Assembly of a Spherical M24L48 Complex from 24 Palladium(II) Ions and 48 Bent Ligands. Retrieved from [Link]

-

Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. Retrieved from [Link]

-

IUCrData. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. PubMed. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). (top) FTIR spectra of 4-vinylpyrdine in KBr (dashed line) and the cobaloxime catalyst Co(dmgH) 2 PyCl in KBr (solid line).... Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 IR spectrum of compound 4 (KBr disc). Retrieved from [Link]

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of plasma treated KBr with acrylic acid. Continuous and.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectra of KBr pellets; (b) IR spectra of adsorbed pyridine for different samples. Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 500 MHz, DMSO, simulated) (NP0000013). Retrieved from [Link]

-

Alfa Chemical. (n.d.). 3-(Pyridin-4-yl)acrylic Acid CAS NO: 5337-79-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H NMR Spectrum (300 MHz, d6-DMSO) of Analog CID 16854334. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubMed Central Image Viewer. [ncbi.nlm.nih.gov]

- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]

- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

An In-Depth Technical Guide to 3-(4-Pyridyl)acrylic Acid: A Versatile Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 3-(4-Pyridyl)acrylic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights into its utility.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 4-pyridineacrylic acid, is a heterocyclic compound that belongs to the cinnamic acid derivative family.[1][2][3] Its structure, featuring both a pyridine ring and an acrylic acid moiety, imparts a unique combination of reactivity and functionality, making it a valuable asset in synthetic chemistry.[4][5] The molecule typically presents as a white to light orange crystalline powder.

The key to its versatility lies in its bifunctional nature. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a coordination site for metal ions, while the acrylic acid group provides a site for esterification, amidation, and other carboxylic acid reactions.[1][5]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 5337-79-1 | [1][3][6][7] |

| Molecular Formula | C₈H₇NO₂ | [1][3] |

| Molecular Weight | 149.15 g/mol | |

| IUPAC Name | (2E)-3-(pyridin-4-yl)prop-2-enoic acid | |

| Synonyms | 4-Pyridineacrylic acid, (E)-3-(pyridin-4-yl)acrylic acid | [1][3][6] |

| Appearance | White to light yellow to light orange crystalline powder | |

| Melting Point | 275 °C (decomposition) | |

| Purity | Typically >97.0% |

Synthesis and Structural Elucidation

The most common and efficient synthesis of this compound is achieved through a Knoevenagel-type condensation reaction. This method provides a high yield and a straightforward procedure for laboratory-scale preparation.

Principle of Synthesis: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this specific synthesis, 4-pyridinecarboxaldehyde (the carbonyl compound) reacts with malonic acid (the active methylene compound) in the presence of a basic catalyst, such as pyridine, which also serves as the solvent. The reaction proceeds via a decarboxylation step to yield the final acrylic acid product.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures, ensuring reproducibility and a high yield of the desired (E)-isomer.[1][2][6]

Materials and Equipment:

-

4-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

37% Hydrochloric acid

-

Acetone

-

25 mL round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, ~2.8 mmol) and malonic acid (e.g., 728 mg, ~7.0 mmol).

-

Solvent Addition: Add 2 mL of anhydrous pyridine to the flask. The pyridine acts as both the solvent and the catalyst for the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask in an ice bath.

-

Precipitation: Slowly add 37% hydrochloric acid dropwise to the cooled reaction mixture until precipitation of the product is complete. The acid neutralizes the pyridine and protonates the carboxylate to form the insoluble carboxylic acid.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

-

Recrystallization: The crude product can be further purified by recrystallization from water to yield colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid with a typical yield of over 95%.[1][6]

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Crystal Structure Insights

X-ray crystallography studies have revealed that this compound crystallizes in the more stable E-configuration, with the pyridine ring and acrylic acid group forming a nearly planar structure.[2][6] In the solid state, the molecules are organized into chains through strong O—H⋯N hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule.[1][6] These chains are further linked by weaker C—H⋯O interactions and stabilized by π–π stacking between the aromatic rings, leading to a robust three-dimensional supramolecular architecture.[1][2][6] This well-defined structure is crucial for its application in crystal engineering and the design of coordination polymers.

Applications in Research and Development

The unique chemical architecture of this compound makes it a versatile building block with broad applications, particularly in pharmaceutical and materials science.

Pharmaceutical and Medicinal Chemistry

As a derivative of cinnamic acid, this compound is a valuable scaffold in medicinal chemistry. The broader class of cinnamic acid derivatives has been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, antidiabetic, and antioxidant properties.[1][2] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Its pyridine nitrogen allows for the introduction of water-solubilizing groups or can act as a pharmacophore that interacts with biological targets.

Coordination Chemistry and Materials Science

This compound is highly regarded as a ligand in coordination chemistry.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, combined with multiple coordination sites (the pyridine nitrogen and the carboxylate group), allows for the construction of intricate and high-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials have potential applications in catalysis, gas storage, and separation. The pyridine units can also passivate grain boundaries in materials like perovskite solar cells, enhancing their stability and efficiency.

Logical Relationship of Functional Groups to Applications

Caption: Relationship between the functional groups of this compound and its applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a simple chemical intermediate; it is a highly versatile and enabling building block for innovation in both the life sciences and materials science. Its straightforward synthesis, well-defined structure, and dual functionality provide chemists with a powerful tool for constructing complex molecular architectures. As research continues to uncover new applications for pyridine-based compounds and coordination polymers, the importance of this compound in both academic and industrial settings is set to grow.

References

-

Florez-Munoz, J. D., Ilicha, L. S., & de Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, E80, 388-391. [Link]

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 9(4), x240408. [Link]

-

Florez-Munoz, J. D., Ilicha, L. S., & de Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. National Library of Medicine. [Link]

-

ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of 3-(Pyridin-4-yl)acrylic Acid in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Heterocyclic Chemistry with 3-(Pyridin-4-yl)acrylic Acid: Synthesis and Applications. [Link]

-

National Institute of Standards and Technology (NIST). (2023). This compound. NIST Chemistry WebBook. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Cinnamic Acid Derivatives: A Technical Guide Focused on 3-(4-Pyridyl)acrylic Acid

Introduction: The Promising Scaffold of Cinnamic Acid and its Analogs

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1][2] Its structure, featuring a benzene ring, an acrylic acid functional group, and an alkene double bond, offers multiple points for chemical modification, leading to a diverse array of derivatives with enhanced biological efficacy.[1][3] These derivatives, including well-known compounds like caffeic acid, ferulic acid, and curcumin, have demonstrated a broad spectrum of pharmacological activities, such as antimicrobial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][4] The nature and position of substituents on the cinnamic acid backbone play a crucial role in modulating these biological effects.[1][3] This guide will delve into the biological potential of a specific synthetic derivative, 3-(4-Pyridyl)acrylic acid, by extrapolating from the known activities of related compounds and outlining a comprehensive framework for its experimental evaluation.

This compound: A Heterocyclic Derivative of Interest

This compound, also known as 4-Pyridineacrylic acid, incorporates a pyridine ring into the cinnamic acid structure.[5][6] This modification is of significant interest as pyridine moieties are present in numerous bioactive compounds and are known to contribute to a range of pharmacological activities, including antimicrobial and anticancer effects.[7][8][9] The synthesis of (E)-3-(pyridin-4-yl)acrylic acid has been reported, providing a basis for its further investigation.[6][10] This guide will explore the theoretical and practical aspects of evaluating its potential biological activities.

Part 1: Anticipated Biological Activities and Mechanisms of Action

Based on the established bioactivities of cinnamic acid derivatives and pyridine-containing compounds, this compound is hypothesized to exhibit significant antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties.[1][2] The proposed mechanisms of action include disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[2] The introduction of a pyridine ring, a common motif in antimicrobial agents, may enhance this activity.[7][8]

Hypothesized Mechanism of Action: Bacterial Cell Wall Disruption

The lipophilic nature of the pyridine ring could facilitate the compound's insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Hypothesized mechanism of antimicrobial action.

Anticancer Activity

Cinnamic acid derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][4] Pyridine-containing compounds have also shown promise as anticancer agents.[9][11][12][13]

Hypothesized Mechanism of Action: Induction of Apoptosis via CDK Inhibition

It is postulated that this compound may induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and activation of the apoptotic cascade.

Caption: Postulated pathway for anticancer activity.

Antioxidant Activity

Many cinnamic acid derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.[2][14] This activity is often attributed to the phenolic hydroxyl groups, though other structural features can also contribute.

Hypothesized Mechanism of Action: Free Radical Scavenging

This compound may act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reaction.

Caption: Proposed mechanism of antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives have been documented, and some pyridine-containing compounds also exhibit this activity.[1][15][16][17][18] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound may exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Caption: Theoretical anti-inflammatory pathway.

Part 2: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the in vitro assessment of the hypothesized biological activities of this compound.

Evaluation of Antimicrobial Activity

2.1.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [19][20]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial/fungal strains, this compound stock solution, positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only), resazurin dye.

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

After incubation, add resazurin dye to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is the lowest concentration of the compound that prevents this color change.

-

2.1.2 Disk Diffusion Assay [19][21][22]

This is a qualitative method to assess antimicrobial activity.

-

Materials: Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi), sterile paper discs, bacterial/fungal strains, this compound solution, positive control antibiotic discs, negative control (solvent-treated disc).

-

Protocol:

-

Prepare a lawn of the test microorganism on the agar plate.

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs on the inoculated agar surface.

-

Include positive and negative control discs.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 25°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc.

-

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for antimicrobial screening.

Evaluation of Anticancer Activity

2.2.1 MTT Assay for Cell Viability [13][23][24]

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

-

Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HCT-116, HepG2), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[25][26]

-

2.2.2 Annexin V-FITC/PI Apoptosis Assay [12]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Cancer cell lines, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Protocol:

-

Treat cancer cells with the IC50 concentration of this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Data Presentation: Anticancer Activity of this compound

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | To be determined |

| HCT-116 (Colon Cancer) | To be determined |

| HepG2 (Liver Cancer) | To be determined |

Evaluation of Antioxidant Activity

2.3.1 DPPH Radical Scavenging Assay [14][27][28][29]

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials: 96-well plates, DPPH solution in methanol, this compound solutions of different concentrations, ascorbic acid (positive control).

-

Protocol:

-

Add different concentrations of the test compound to the wells of a 96-well plate.

-

Add DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

2.3.2 ABTS Radical Cation Decolorization Assay [27][28][29]

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Materials: ABTS solution, potassium persulfate, this compound solutions, Trolox (positive control).

-

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution to a specific absorbance.

-

Add different concentrations of the test compound to the ABTS radical solution.

-

Measure the decrease in absorbance after a set time.

-

Calculate the percentage of inhibition.

-

Data Presentation: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Scavenging | To be determined |

| ABTS Scavenging | To be determined |

Evaluation of Anti-inflammatory Activity

2.4.1 Carrageenan-Induced Paw Edema in Rats [15][16]

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

-

Materials: Wistar rats, 1% carrageenan solution, this compound, indomethacin (positive control), plethysmometer.

-

Protocol:

-

Administer the test compound or control orally or intraperitoneally to the rats.

-

After a specific time, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema.

-

2.4.2 Croton Oil-Induced Ear Edema in Mice [15]

This is another common in vivo model for acute inflammation.

-

Materials: Swiss albino mice, croton oil solution, this compound, dexamethasone (positive control).

-

Protocol:

-

Apply a solution of croton oil to the inner surface of the right ear of the mice.

-

Apply the test compound topically or administer it systemically.

-

After a few hours, sacrifice the animals and punch out a section of both ears.

-

Weigh the ear punches and calculate the difference in weight between the right and left ears to determine the extent of edema.

-

Calculate the percentage of inhibition of edema.

-

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the known properties of cinnamic acid derivatives and pyridine-containing compounds. The detailed experimental protocols outlined herein offer a robust framework for the systematic evaluation of its antimicrobial, anticancer, antioxidant, and anti-inflammatory potential. The successful validation of these activities could position this compound as a promising lead compound for the development of novel therapeutic agents. Further research should focus on in vivo efficacy studies, toxicity profiling, and elucidation of the precise molecular mechanisms of action.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). National Center for Biotechnology Information.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).

- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). ResearchGate.

- In vitro methods for estimation of the antioxidant activity of natural compounds. (2025). ResearchGate.

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (2025). Benchchem.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). SciSpace.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.

- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate.

- 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.

- Measuring Effectiveness of Antimicrobial Chemical Agents. (n.d.). Biology Discussion.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). National Center for Biotechnology Information.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI.

- In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.).

- In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. (n.d.). National Institutes of Health.

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). National Institutes of Health.

- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd.

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI.

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (n.d.).

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2025). ResearchGate.

- 3-(3-PYRIDYL)ACRYLIC ACID. (2025). ChemicalBook.

- Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. (n.d.). National Institutes of Health.

- 3-4-Pyridyl-acrylic-acid.pdf. (n.d.). Cheméo.

- The Crucial Role of 3-(Pyridin-4-yl)acrylic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health.

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). IUCr Journals.

- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PubMed Central.

- Polymers showing intrinsic antimicrobial activity. (2022). RSC Publishing.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.

- Antimicrobial activity of poly(acrylic acid) block copolymers. (2020). ResearchGate.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information.

- Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives. (n.d.). PubMed.

- Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. (n.d.).

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PubMed Central.

- 19337-97-4|trans-3-(3-Pyridyl)acrylic acid. (n.d.). BLD Pharm.

- Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. (n.d.). PubMed.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. biologydiscussion.com [biologydiscussion.com]

- 23. benchchem.com [benchchem.com]

- 24. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies [mdpi.com]

- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of (E)-3-(pyridin-4-yl)acrylic acid in Crystal Engineering

An In-Depth Technical Guide to the Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

(E)-3-(pyridin-4-yl)acrylic acid (P4AA) is a bifunctional organic molecule of significant interest in the fields of crystal engineering and pharmaceutical science. As a structural analogue of cinnamic acid, its derivatives have applications in medicinal chemistry and organic synthesis[1]. The molecule's architecture is defined by two key functional groups: a carboxylic acid and a pyridine ring. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridyl nitrogen is a strong hydrogen bond acceptor. This combination makes P4AA an exemplary building block, or tecton, for constructing highly ordered, multi-dimensional crystalline structures through predictable non-covalent interactions.

The study of these interactions—the essence of supramolecular analysis—is paramount. In drug development, controlling the solid-state form of an active pharmaceutical ingredient (API) is critical for modulating properties such as solubility, stability, and bioavailability. P4AA serves as a model co-former, a component used to create crystalline complexes (co-crystals) with APIs. Understanding its intrinsic supramolecular behavior is the first step toward rationally designing novel pharmaceutical solids with enhanced performance. The carboxylic acid···pyridine hydrogen bond is an exceptionally robust and frequently occurring supramolecular synthon, forming the basis for predictable crystal assembly[2][3][4].

This guide provides a comprehensive technical overview of the essential methodologies for a thorough supramolecular analysis of P4AA, from synthesis and single-crystal growth to advanced structural and computational characterization. It is designed to equip researchers with the foundational knowledge and practical insights required to explore and harness the supramolecular chemistry of this versatile compound.

Part 1: Synthesis and High-Quality Crystal Growth

The prerequisite for any definitive supramolecular analysis is the availability of high-quality single crystals. The protocol described herein focuses on a reliable synthesis route and a crystallization method optimized for producing diffraction-quality specimens.

Synthesis via Knoevenagel Condensation

The synthesis of (E)-3-(pyridin-4-yl)acrylic acid is efficiently achieved through a Knoevenagel condensation reaction between 4-pyridinecarboxaldehyde and malonic acid, using pyridine as both the solvent and basic catalyst.

Protocol:

-

Reactant Preparation: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, 2.8 mmol) and malonic acid (e.g., 728 mg, 7.0 mmol).

-

Solvent/Catalyst Addition: Add pyridine (e.g., 2 mL) to the flask.

-

Reaction: Reflux the mixture with constant stirring for approximately 3 hours. The pyridine facilitates the condensation and decarboxylation sequence.

-

Precipitation: After the reaction, cool the mixture in an ice bath. Carefully add 37% hydrochloric acid dropwise until a precipitate forms. The acid protonates the pyridyl nitrogen, reducing the product's solubility.

-

Isolation and Purification: Isolate the resulting solid by filtration and wash it with a small amount of cold acetone to remove residual impurities. A high yield (e.g., >95%) of the crude product is typically obtained[1].

Single-Crystal Growth by Slow Evaporation

The choice of crystallization method is critical. Slow evaporation is the preferred technique as it allows molecules to self-assemble into a thermodynamically stable, well-ordered lattice with minimal defects, which is essential for Single-Crystal X-ray Diffraction (SCXRD)[5].

Protocol:

-

Solvent Selection: Dissolve the purified solid product in a minimal amount of hot deionized water. Water is an ideal solvent as it engages in hydrogen bonding and its high polarity suits the zwitterionic potential of the molecule.

-

Solution Preparation: Gently heat the solution to ensure the complete dissolution of the solid.

-

Crystallization: Loosely cover the container (e.g., with perforated paraffin film) and leave it undisturbed at room temperature.

-

Harvesting: Over several days, as the water slowly evaporates, colorless, prismatic crystals suitable for diffraction will form. Harvest these crystals carefully for analysis[1].

Part 2: Core Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous evidence of bond lengths, bond angles, and the specific geometry of intermolecular interactions[5][6].

Experimental Protocol Overview

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head using an appropriate adhesive or cryo-oil[5][6].

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å)[7]. The crystal is rotated through various angles, and the resulting diffraction patterns—thousands of reflections—are recorded by a detector[5][7].

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates[6].

Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic acid

The crystal structure of P4AA has been determined and reported[1][8][9]. The key data are summarized below, providing a quantitative foundation for the supramolecular analysis.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₇NO₂ | Defines the elemental composition of the asymmetric unit. |

| Crystal System | Triclinic | The lowest symmetry system, indicating no rotational symmetry axes. |

| Space Group | Pī | A centrosymmetric space group, meaning molecules exist in inversion-related pairs within the unit cell. |

| a (Å) | 5.137 | The length of the 'a' axis of the unit cell. |

| b (Å) | 6.891 | The length of the 'b' axis of the unit cell. |

| c (Å) | 10.053 | The length of the 'c' axis of the unit cell. |

| α (°) | 90.17 | The angle between the 'b' and 'c' axes. |

| β (°) | 99.43 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90.04 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 350.7 | The total volume of one unit cell. |

| Z | 2 | The number of molecules in one unit cell. |

| R-factor (R1) | ~0.04-0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Data sourced from Guerrero et al., 2024[1].

Part 3: Decoding the Supramolecular Architecture

The crystallographic data allows for a detailed investigation of the non-covalent interactions that govern the crystal packing. In P4AA, a hierarchy of interactions builds the three-dimensional structure.

Primary Interaction: O—H···N Hydrogen Bond Chains

The most dominant interaction is the strong hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the pyridyl nitrogen (acceptor) of an adjacent molecule. This interaction is highly reliable and is a cornerstone of pyridine-carboxylic acid systems[2][4][10].

-

Description: This O—H···N interaction links molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[11] crystallographic direction[1][9]. This robust supramolecular heterosynthon is the primary force driving the crystal's assembly.

Secondary Interaction: Weak C—H···O Interactions

These weaker hydrogen bonds play a crucial role in linking the primary chains into a two-dimensional sheet.

-

Description: Adjacent chains are connected by C—H···O interactions, where a hydrogen atom from the pyridine ring interacts with a carbonyl oxygen from a neighboring chain. This interaction results in the formation of a large ring motif known as an R²₂(14) homosynthon, which effectively stitches the chains together along the[12] direction[1][9].

Tertiary Interaction: π–π Stacking

The final step in constructing the three-dimensional architecture involves π–π stacking interactions between the aromatic pyridine rings.

-

Description: The planar pyridine rings of molecules in adjacent layers stack in a slipped (offset) arrangement. This interaction, while weaker than hydrogen bonding, is vital for stabilizing the overall crystal packing and achieving dense packing[1][9].

// Primary H-Bond Chain P4AA1:cooh -> P4AA2:py [color="#EA4335", style=dashed, arrowhead=none, label=" Strong O-H···N\n (Forms 1D Chain)"];

// Secondary C-H...O Interaction P4AA1:py -> P4AA3:cooh [color="#4285F4", style=dotted, arrowhead=none, constraint=false, label=" Weak C-H···O\n (Forms R²₂(14) Synthon)"];

// Tertiary Pi-Pi Stacking P4AA1 -> P4AA4 [color="#34A853", style=bold, arrowhead=none, constraint=false, label=" π–π Stacking\n (3D Packing)"]; } END_DOT Figure 2: Diagram of key supramolecular interactions in P4AA.

Part 4: Computational and Complementary Analyses

To gain a more profound and quantitative understanding, SCXRD data should be complemented with computational and thermal analysis techniques.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal[13][14][15]. It maps the electron distribution of a molecule within its crystalline environment.

-

Methodology: The analysis is performed using software that takes the crystallographic information file (CIF) from the SCXRD experiment as input[13]. It generates a unique surface for the molecule where the contribution to the electron density from the molecule is equal to the contribution from all its neighbors.

-

Interpretation:

-

d_norm Surface: This surface is mapped with a color scale. Bright red spots highlight regions of close intermolecular contact, such as strong hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms[14][16].

-

2D Fingerprint Plots: These plots decompose the Hirshfeld surface into a two-dimensional histogram, quantifying the relative contribution of different types of intermolecular contacts. For P4AA, the analysis confirms that the most significant contacts are H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions, providing a quantitative breakdown of the forces at play[1][8].

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for probing the thermal stability of the crystalline solid, which is a direct consequence of the strength of its supramolecular network[17][18].

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for P4AA will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting provide a quantitative measure of the energy required to break the crystal lattice, reflecting the collective strength of the hydrogen bonds and stacking interactions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For P4AA, a TGA scan would typically show a stable mass until a high temperature, at which point a sharp decrease in mass occurs, indicating thermal decomposition. This decomposition temperature is a key indicator of the material's overall thermal stability.

Conclusion